molecular formula C14H17F3N2O B7932928 (S)-2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-propionamide

(S)-2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-propionamide

Cat. No.: B7932928
M. Wt: 286.29 g/mol
InChI Key: BCGWOZZNVYEHLL-VIFPVBQESA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the trifluoromethyl group and the cyclopropyl moiety imparts unique chemical and physical properties to the compound, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Aminopropionic acid, cyclopropylamine, and 3-trifluoromethylbenzyl chloride.

    Formation of Amide Bond: The key step involves the formation of the amide bond between (S)-2-Aminopropionic acid and cyclopropylamine. This can be achieved using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) under mild conditions.

    Introduction of Trifluoromethylbenzyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles like amines, alcohols, and thiols, in the presence of bases like triethylamine.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-propionamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.

    Organic Synthesis:

    Material Science: The compound’s unique properties make it suitable for the development of advanced materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-propionamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-cyclopropyl-N-benzyl-propionamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    (S)-2-Amino-N-cyclopropyl-N-(4-trifluoromethyl-benzyl)-propionamide: Similar structure but with the trifluoromethyl group at a different position, affecting its reactivity and biological activity.

Uniqueness

(S)-2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-propionamide is unique due to the specific positioning of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O/c1-9(18)13(20)19(12-5-6-12)8-10-3-2-4-11(7-10)14(15,16)17/h2-4,7,9,12H,5-6,8,18H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGWOZZNVYEHLL-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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